2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL
Overview
Description
2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL is a complex organic compound that features a unique combination of adamantyl, piperazinyl, and triazinyl groups
Preparation Methods
The synthesis of 2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL involves multiple steps. The general synthetic route includes the following steps:
Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to piperazine through a nucleophilic substitution reaction.
Triazine Ring Formation: The triazine ring is synthesized separately and then coupled with the adamantyl-piperazine intermediate.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through an etherification reaction.
Final Coupling: The final step involves coupling the triazine derivative with the aminoethanol group under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazine rings.
Hydrolysis: The ether and amine groups can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding to receptors or enzymes. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. The triazine ring may participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar compounds include other adamantyl-piperazine derivatives and triazine-based molecules. Compared to these compounds, 2-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL is unique due to the presence of the trifluoroethoxy group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Similar compounds include:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles
- N-substituted 2-phenylthiazol-4-ethylamides
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their biological activity and applications.
Properties
IUPAC Name |
2-[[4-[4-(1-adamantyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N6O2/c22-21(23,24)13-32-19-27-17(25-1-6-31)26-18(28-19)29-2-4-30(5-3-29)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16,31H,1-13H2,(H,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVNEMZOFSQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)NCCO)OCC(F)(F)F)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.